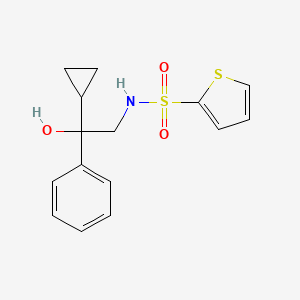![molecular formula C15H14ClNO3 B2501405 (7-Chloro-benzo[b]oxépine-4-yl)(morpholino)méthanone CAS No. 950284-98-7](/img/structure/B2501405.png)
(7-Chloro-benzo[b]oxépine-4-yl)(morpholino)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone is a synthetic organic compound belonging to the benzoxepin family This compound is characterized by the presence of a chlorinated benzoxepin ring fused with a morpholino group
Applications De Recherche Scientifique
(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its structural similarity to other bioactive benzoxepin derivatives.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Chemical Research: Researchers use this compound to study the reactivity and properties of benzoxepin derivatives.
Mécanisme D'action
Target of Action
Benzoxepin derivatives, which this compound is a part of, have been found to interact withbenzodiazepine receptors . These receptors can be subdivided into two types: Central Benzodiazepine Receptors (CBR) and Peripheral Benzodiazepine Receptors (PBR). The CBR is found only on neurons in the central nervous system, coupled with the GABA a (γ-aminobutyric acid) receptor .
Mode of Action
Ligands acting at the benzodiazepine binding site of the GABA a receptor, such as (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone, allosterically modulate the action of GABA on neuronal chloride ion flux . They show a wide variety of pharmacological actions ranging in a continuum from full agonists (sedative/hypnotic, anxiolytic, and anticonvulsant activities) to inverse agonists (anxiogenic, and proconvulsant activities) .
Biochemical Pathways
It is known that benzodiazepines and their derivatives modulate the gabaergic neurotransmission system, which is the chief inhibitory system in the mammalian central nervous system .
Result of Action
Benzodiazepine derivatives have been shown to have sedative-hypnotic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone typically involves the following steps:
Formation of Intermediate: The intermediate compound is then reacted with morpholine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoxepin ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Comparaison Avec Des Composés Similaires
Benzoxepin Derivatives: Compounds like 7-chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one share structural similarities.
Morpholino Derivatives: Other morpholino-containing compounds also exhibit similar reactivity and biological activity.
Uniqueness: (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone is unique due to the combination of the benzoxepin and morpholino moieties, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
(7-chloro-1-benzoxepin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-1-2-14-12(10-13)9-11(3-6-20-14)15(18)17-4-7-19-8-5-17/h1-3,6,9-10H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLCYOLGKDCHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
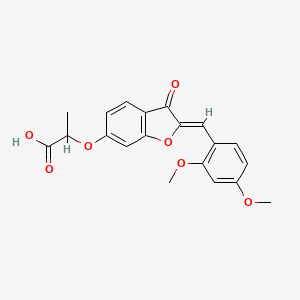

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)
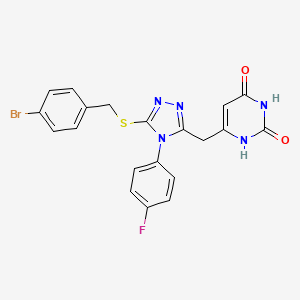
![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)
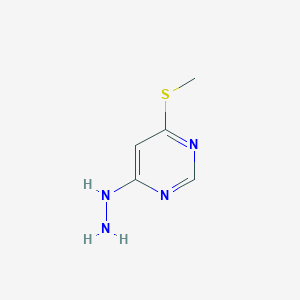
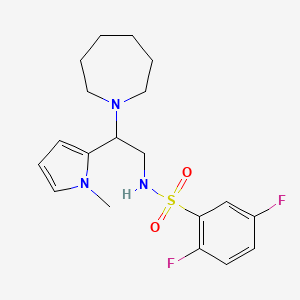
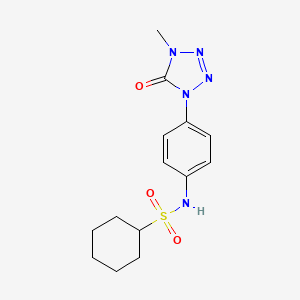
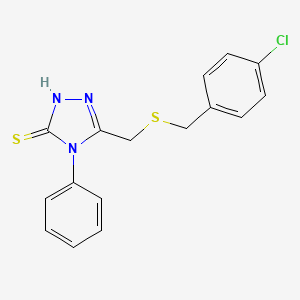
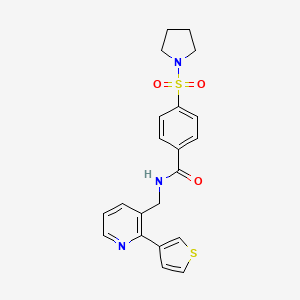
![3-[4-amino-3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)
![Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B2501340.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2501341.png)
